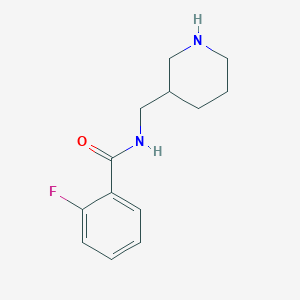![molecular formula C15H15N7O3S3 B12490510 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12490510.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, including their potential as anticancer, antiviral, and antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism and cell proliferation. This inhibition can result in the arrest of cancer cell growth and the suppression of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(PYRIDIN-2-YL)ACETAMIDE
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(PYRAZIN-2-YL)ACETAMIDE
Uniqueness
What sets 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE apart from similar compounds is its unique combination of the diaminopyrimidine and thiazolylsulfonamide moieties. This structure imparts distinct pharmacological properties, making it a promising candidate for various therapeutic applications .
Propiedades
Fórmula molecular |
C15H15N7O3S3 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H15N7O3S3/c16-11-7-12(17)21-15(20-11)27-8-13(23)19-9-1-3-10(4-2-9)28(24,25)22-14-18-5-6-26-14/h1-7H,8H2,(H,18,22)(H,19,23)(H4,16,17,20,21) |
Clave InChI |
QJZDUNXPBYPEMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-bromophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490432.png)
![1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B12490437.png)
![N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B12490450.png)
![N-[4-(acetylsulfamoyl)phenyl]-6-chloro-2-phenylquinoline-4-carboxamide](/img/structure/B12490457.png)


![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490482.png)
![1,3-dimethyl-5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12490486.png)
![ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B12490488.png)



![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490523.png)
